![molecular formula C19H20ClN3OS B2506122 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide CAS No. 392240-76-5](/img/structure/B2506122.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
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Overview
Description
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide is a compound that belongs to the class of adamantanes. Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are members of the larger family of diamondoids .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In one study, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of adamantane derivatives has been studied using various techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy . Theoretical calculations have also been used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .Chemical Reactions Analysis
Adamantane derivatives have been shown to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives, including N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, have shown a broad spectrum of activity against various pathogens . They have been synthesized and tested for in vitro inhibitory activity against standard pathogenic strains .
Anti-inflammatory and Antioxidant Properties
Compounds with the 1,3,4-thiadiazole nucleus have been known for their diverse applications in the medical field. They have been studied for their potential anti-inflammatory and antioxidant properties .
Anticancer Activity
1,3,4-thiadiazole-based drugs have shown anticancer activity. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Antiviral Activity
1,3,4-thiadiazole-based drugs, including those with an adamantane moiety, have shown antiviral activity. This makes them potential candidates for the development of new antiviral therapies .
Neuroprotective Effects
Some studies suggest that adamantane-based derivatives may have neuroprotective effects and may be beneficial in conditions like Alzheimer’s disease and Parkinson’s disease .
Quantum Chemical Calculations
The electronic structure of adamantane derivatives and the mechanisms for their chemical and catalytic transformations can be investigated using quantum-chemical calculations .
Mechanism of Action
While the specific mechanism of action for N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide is not available in the retrieved papers, a related compound, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide, has been shown to activate AMPK by binding to the γ subunit of the enzyme.
Future Directions
There are several future directions for research on adamantane derivatives. One area of interest is their potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further studies are needed to determine their long-term safety and efficacy in humans. Another area of interest is the development of new methods for the synthesis of adamantane derivatives and the exploration of their diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c20-15-3-1-14(2-4-15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCCGLUEKDCZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide |
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